1,4-Cyclopentadiene-1-carboxaldehyde

Physicochemical Properties Compound Handling ADME Prediction

1,4-Cyclopentadiene-1-carboxaldehyde (CAS 105955-59-7) is a C6H6O organic compound classified as a cyclopentadiene derivative bearing a formyl substituent. It is characterized by its reactive conjugated diene system and electrophilic aldehyde functionality.

Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
CAS No. 105955-59-7
Cat. No. B14338408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclopentadiene-1-carboxaldehyde
CAS105955-59-7
Molecular FormulaC6H6O
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1C=CC(=C1)C=O
InChIInChI=1S/C6H6O/c7-5-6-3-1-2-4-6/h1,3-5H,2H2
InChIKeyDQMJLCSIZHIBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Cyclopentadiene-1-carboxaldehyde (CAS 105955-59-7) for Advanced Synthesis: A Strategic Procurement Guide


1,4-Cyclopentadiene-1-carboxaldehyde (CAS 105955-59-7) is a C6H6O organic compound classified as a cyclopentadiene derivative bearing a formyl substituent. It is characterized by its reactive conjugated diene system and electrophilic aldehyde functionality . Its predicted physical properties, including a density of 1.2±0.1 g/cm³, a boiling point of 167.6±29.0 °C, and a vapor pressure of 1.7±0.3 mmHg at 25°C , are key considerations for procurement and handling.

Beyond Cyclopentadiene: Why the 1,4-Formyl Isomer is Not a Generic Replacement


While cyclopentadiene itself is a common Diels-Alder diene, the 1,4-cyclopentadiene-1-carboxaldehyde isomer offers distinct reactivity due to the electron-withdrawing aldehyde group. This substitution pattern differentiates it from other isomers like 1,3-cyclopentadiene-1-carboxaldehyde [1] or unsubstituted cyclopentadiene, which are known for their participation in [4+2] cycloadditions but lack the dual electrophilic/diene character [2]. The specific placement of the formyl group on the 1,4-isomer creates a unique electronic environment that can influence reaction outcomes, as observed in its use for synthesizing ferrocenecarboxaldehyde with a reported 56% yield [3]. This level of performance is not guaranteed with generic alternatives, making a direct substitution a potential source of failure in synthetic workflows.

Quantitative Differentiation of 1,4-Cyclopentadiene-1-carboxaldehyde for Scientific Procurement


Comparison of Predicted Physicochemical Properties for Compound Handling and Storage

For procurement and experimental planning, predicted physicochemical properties are crucial. 1,4-Cyclopentadiene-1-carboxaldehyde shows a LogP of 0.53 (ACD/Labs) and an estimated Log Kow of 1.31 , which is comparable to other small aldehydes like benzaldehyde (Log Kow ~1.48) but with a distinct molecular scaffold. Its predicted vapor pressure of 1.7±0.3 mmHg at 25°C provides a baseline for estimating volatility during handling. These data are essential for selecting appropriate storage conditions and assessing potential loss during synthetic procedures.

Physicochemical Properties Compound Handling ADME Prediction

Reported Synthetic Utility in Organometallic Precursor Formation

The compound's utility as a synthetic intermediate is demonstrated in its reaction to form ferrocenecarboxaldehyde. A reported synthesis using 1,4-cyclopentadiene-1-carboxaldehyde with [CpFe(fluorene)]PF6, t-BuOK, and n-BuLi in THF/n-hexane solvents achieved a 56% yield of ferrocenecarboxaldehyde [1]. This contrasts with alternative syntheses of ferrocenecarboxaldehyde, such as the Vilsmeier-Haack reaction on ferrocene, which may offer different yields and require distinct starting materials [2]. This demonstrates a specific, quantifiable application where this compound provides a viable synthetic route.

Organometallic Synthesis Ferrocene Derivatives Reaction Yield

Distinct Isomer Identity: 1,4- vs. 1,3-Cyclopentadiene-1-carboxaldehyde

The precise isomer must be confirmed for reliable research. The compound is specifically identified as 1,4-cyclopentadiene-1-carboxaldehyde, which is structurally distinct from the 1,3-isomer (also reported as a product of benzene photooxidation) [1]. The 1,4-isomer has a CAS number 105955-59-7, while the 1,3-isomer is associated with different CAS numbers. This distinction is critical as the position of the formyl group on the cyclopentadiene ring influences the compound's electronic properties and, consequently, its reactivity and behavior in chemical reactions.

Isomer Differentiation Compound Identity Reactivity Profile

Predicted Physicochemical Profile for Safety and Handling

For laboratory safety and experimental design, predicted properties are essential. 1,4-Cyclopentadiene-1-carboxaldehyde has a predicted flash point of 55.1±19.2 °C . It has zero hydrogen bond donors and one hydrogen bond acceptor . Its predicted polar surface area is 17 Ų . These values can be used to assess flammability risk and to predict potential for hydrogen bonding interactions, which is crucial for designing purification methods (e.g., chromatography) or understanding its behavior in biological systems.

Safety Data Compound Handling Predicted Properties

Validated Application Scenarios for 1,4-Cyclopentadiene-1-carboxaldehyde in Research and Development


Precursor for Functionalized Metallocenes (e.g., Ferrocene Derivatives)

Procurement is justified for research groups synthesizing functionalized metallocenes. Evidence shows 1,4-cyclopentadiene-1-carboxaldehyde can be used as a reactant to produce ferrocenecarboxaldehyde, a valuable intermediate for chiral catalysts and materials science [1]. This specific application is supported by a reported 56% synthetic yield [1], offering a quantifiable starting point for reaction optimization. This route provides an alternative to the Vilsmeier-Haack formylation of ferrocene [2] and may be preferred for accessing specific substitution patterns or avoiding harsh reaction conditions.

Building Block for Complex Organic Molecules via Diels-Alder Chemistry

The compound's dual functionality makes it a strategic choice for Diels-Alder cycloadditions [1]. Its 1,4-diene system is primed for [4+2] cycloadditions [1], and the presence of the aldehyde group offers an immediate handle for further derivatization (e.g., reductions, Grignard additions, Wittig reactions) of the cycloadduct. This allows for the rapid construction of complex, functionalized bicyclic scaffolds, providing a clear advantage over using unsubstituted cyclopentadiene, which would require additional steps to install a comparable functional group.

Investigating Structure-Reactivity Relationships in Substituted Cyclopentadienes

For researchers studying the impact of substituents on cyclopentadiene reactivity, this specific isomer is an essential comparator. Its distinct 1,4-substitution pattern and electron-withdrawing aldehyde group [1] allow for direct comparison with the 1,3-isomer [2], unsubstituted cyclopentadiene, or other electron-rich and electron-poor derivatives. This enables systematic studies of electronic effects on reaction rates, regioselectivity, and stereoselectivity in cycloadditions and organometallic complex formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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